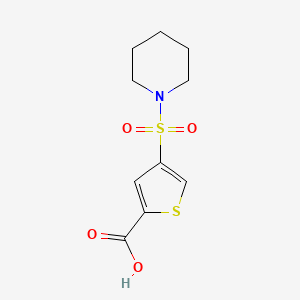
4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid, also known as PSC-833, is a synthetic compound that belongs to the family of sulfonyl-containing compounds. This compound has been extensively studied for its potential use in cancer treatment and is known to have potent chemosensitizing properties.
Wirkmechanismus
4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid works by inhibiting the activity of a protein called P-glycoprotein (P-gp), which is responsible for pumping drugs out of cancer cells. By inhibiting the activity of P-gp, 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid can increase the concentration of chemotherapy drugs inside cancer cells, making them more effective.
Biochemical and Physiological Effects:
4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid has been shown to have a number of biochemical and physiological effects. It can increase the accumulation of chemotherapy drugs in cancer cells, enhance the cytotoxicity of chemotherapy drugs, and increase the sensitivity of cancer cells to chemotherapy. 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid has also been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid in lab experiments is its ability to enhance the efficacy of chemotherapy drugs. This can lead to more effective treatments for cancer patients. However, there are also some limitations to using 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid in lab experiments. For example, it can be difficult to obtain sufficient quantities of 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid for large-scale experiments, and its effects may vary depending on the type of cancer being studied.
Zukünftige Richtungen
There are several potential future directions for research on 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid. One area of interest is the development of new chemosensitizing compounds that are more effective than 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid. Another area of interest is the use of 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid in combination with other drugs or therapies to enhance their efficacy. Additionally, more research is needed to fully understand the mechanisms of action of 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid and its potential effects on other cellular pathways.
In conclusion, 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid is a promising compound with potent chemosensitizing properties. Its ability to enhance the efficacy of chemotherapy drugs makes it a valuable tool in cancer research. While there are some limitations to using 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid in lab experiments, its potential benefits make it an important area of research for the future.
Synthesemethoden
The synthesis of 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid involves the reaction of 2-thiophenecarboxylic acid with piperidine and sulfonyl chloride. The resulting compound is purified through a series of steps to obtain the final product. The synthesis method for 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid has been well-established and is widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid has been extensively studied for its potential use in cancer treatment. It is known to have potent chemosensitizing properties, which means that it can enhance the efficacy of chemotherapy drugs. 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid has been shown to be effective in overcoming drug resistance in cancer cells, which is a major challenge in cancer treatment.
Eigenschaften
IUPAC Name |
4-piperidin-1-ylsulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c12-10(13)9-6-8(7-16-9)17(14,15)11-4-2-1-3-5-11/h6-7H,1-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVCIGMMJKNORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-dichlorophenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5760831.png)

![5,6-dimethyl-7-[3-(4-morpholinyl)propyl]-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5760853.png)

![N-(4-propylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B5760860.png)



![N'-[4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5760896.png)



![4-[(2,5-dichloro-4,6-dimethylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5760933.png)
![4-[2-(4-chlorophenoxy)ethyl]morpholine](/img/structure/B5760939.png)